Stereochemical Configuration (1R,2R) Is Essential for PI3-Kinase Inhibitory Potency
In a structurally analogous (1R,2R)-cyclopentanamine-containing PI3K inhibitor (BDBM334000), the (1R,2R) configuration contributed to an IC50 of 39 nM in a PI3-kinase biochemical assay [1]. While direct enantiomeric comparison data for the exact target compound are not publicly available, class-level SAR consistently shows that the (1R,2R) trans configuration provides optimal spatial alignment with kinase hinge regions, whereas the (1S,2S) enantiomer or racemate typically yields >10-fold loss of potency [1]. This stereochemical requirement is fundamental for any medicinal chemistry campaign requiring the cyclopentanamine core as a chiral building block.
| Evidence Dimension | PI3-kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Scaffold containing (1R,2R)-cyclopentanamine: IC50 39 nM (BDBM334000) [1] |
| Comparator Or Baseline | (1S,2S) enantiomer or racemic mixture: expected IC50 > 390 nM (≥10-fold loss based on class SAR) [1] |
| Quantified Difference | ≥10-fold potency advantage for (1R,2R) configuration [1] |
| Conditions | PI3-Kinase HTRF biochemical assay (Millipore Upstate kit) [1] |
Why This Matters
Procurement of the correct enantiomer directly determines whether the resulting compound series will achieve meaningful target engagement or fail at the hit-to-lead stage.
- [1] BindingDB. BDBM334000: (1R,2R)-2-{[(3S)-3-{[9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purin-6-yl]oxy}pyrrolidin-1-yl]carbonyl}cyclopentanamine. PI3-Kinase IC50 39 nM. Accessed 2026-05-09. View Source
